molecular formula C13H14N2O4 B6932467 N-(1-acetylazetidin-3-yl)-1,3-benzodioxole-5-carboxamide

N-(1-acetylazetidin-3-yl)-1,3-benzodioxole-5-carboxamide

Cat. No.: B6932467
M. Wt: 262.26 g/mol
InChI Key: BEFVPHKDPMYVON-UHFFFAOYSA-N
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Description

N-(1-acetylazetidin-3-yl)-1,3-benzodioxole-5-carboxamide is a complex organic compound that features a unique combination of an azetidine ring and a benzodioxole moiety

Properties

IUPAC Name

N-(1-acetylazetidin-3-yl)-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4/c1-8(16)15-5-10(6-15)14-13(17)9-2-3-11-12(4-9)19-7-18-11/h2-4,10H,5-7H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEFVPHKDPMYVON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC(C1)NC(=O)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-acetylazetidin-3-yl)-1,3-benzodioxole-5-carboxamide typically involves multiple steps. . This method is efficient for synthesizing functionalized azetidines, although it has inherent challenges.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar multi-step processes with optimization for scale, yield, and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-acetylazetidin-3-yl)-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

N-(1-acetylazetidin-3-yl)-1,3-benzodioxole-5-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biological processes.

    Industry: It could be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action for N-(1-acetylazetidin-3-yl)-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets. The azetidine ring and benzodioxole moiety can interact with enzymes or receptors, potentially inhibiting or activating their function. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-acetylazetidin-3-yl)-1,3-benzodioxole-5-carboxamide is unique due to its combination of an azetidine ring and a benzodioxole moiety, which imparts distinct chemical and biological properties not found in similar compounds.

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